1-(Aminomethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride
Overview
Description
The compound is a derivative of 1-Aminomethyl-1-cyclohexanol hydrochloride . This compound is used in the synthesis of other chemicals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1-Aminomethyl-1-cyclohexanol hydrochloride have been synthesized through various methods .Scientific Research Applications
Saluretic and Diuretic Effects
Research has identified compounds closely related to 1-(Aminomethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride that exhibit significant saluretic and diuretic effects. For instance, studies have synthesized and evaluated the effects of bicyclic ring-fused analogues of 2-(aminomethyl)phenol, finding specific derivatives with high activity in inducing diuresis and saluresis in animal models (Deana et al., 1983).
Chemoenzymatic Synthesis
A chemoenzymatic approach has been used to synthesize derivatives of 2-amino-1,2,3,4-tetrahydronaphthalenes, which serve as precursors for pharmacologically active compounds. This methodology highlights the compound's utility in the synthesis of receptor agonists through an environmentally friendly protocol (Orsini et al., 2002).
Synthesis of Phenethylamine Moiety
The photoamination of specific naphthalene derivatives, including 7-methoxy-1,2-dihydronaphthalenes, with ammonia has been explored to produce amino-substituted compounds. This synthetic approach is significant for constructing phenethylamine moieties, which are prevalent in many bioactive molecules (Yamashita et al., 1993).
Cardiovascular Agents
Investigations into the synthesis of 2-(N-substituted amino)-6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol derivatives have been conducted in search of new cardiovascular agents. This research underscores the compound's potential applications in developing treatments for cardiovascular diseases, showcasing a variety of synthetic pathways and pharmacological evaluations (Miyake et al., 1983).
properties
IUPAC Name |
1-(aminomethyl)-7-methoxy-3,4-dihydro-2H-naphthalen-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-10-5-4-9-3-2-6-12(14,8-13)11(9)7-10;/h4-5,7,14H,2-3,6,8,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOMSQDXGQQEIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2(CN)O)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride | |
CAS RN |
1427381-06-3 | |
Record name | 1-Naphthalenol, 1-(aminomethyl)-1,2,3,4-tetrahydro-7-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427381-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.